molecular formula C6H5F2N B6231309 3,6-difluoro-2-methylpyridine CAS No. 1227598-05-1

3,6-difluoro-2-methylpyridine

Cat. No. B6231309
CAS RN: 1227598-05-1
M. Wt: 129.1
InChI Key:
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Description

3,6-Difluoro-2-methylpyridine (3,6-DMP) is an important organic compound that has been used in a variety of scientific research applications. 3,6-DMP is a heterocyclic compound, containing a five-membered ring of carbon and nitrogen atoms. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. 3,6-DMP has a wide range of applications in organic synthesis, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3,6-difluoro-2-methylpyridine has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. It has also been used as a reagent for the synthesis of organometallic compounds, such as palladium and platinum complexes. Additionally, 3,6-difluoro-2-methylpyridine has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-methylpyridine is not fully understood. However, it is believed that the reaction of 3,6-difluoro-2-methylpyridine with an alcohol or aldehyde results in the formation of an ether or an acetal, respectively. This is believed to be the result of the nucleophilic attack of the oxygen atom of the alcohol or aldehyde on the carbon atom of the 3,6-difluoro-2-methylpyridine. Additionally, the reaction of 3,6-difluoro-2-methylpyridine with an enamine results in the formation of a pyridine ring via the formation of a five-membered ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-difluoro-2-methylpyridine are not fully understood. However, it has been shown to have antifungal and antibacterial properties, and has been used in the treatment of certain fungal and bacterial infections. Additionally, 3,6-difluoro-2-methylpyridine has been studied for its potential anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-difluoro-2-methylpyridine in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 3,6-difluoro-2-methylpyridine is a relatively stable compound, and is not easily degraded by heat or light. The main limitation of using 3,6-difluoro-2-methylpyridine in lab experiments is its low solubility in water. Additionally, 3,6-difluoro-2-methylpyridine is a highly toxic compound, and should be handled with caution.

Future Directions

There are several potential future directions for research on 3,6-difluoro-2-methylpyridine. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be conducted on the mechanism of action of 3,6-difluoro-2-methylpyridine, and its potential for use in the synthesis of other organic compounds. Finally, further research could be conducted on the synthesis of 3,6-difluoro-2-methylpyridine, and the development of more efficient and cost-effective methods for its production.

Synthesis Methods

3,6-difluoro-2-methylpyridine can be synthesized via several different methods, including the Williamson ether synthesis, the Robinson annulation reaction, and the Corey-Fuchs reaction. The Williamson ether synthesis involves the reaction of a halogenated alkyl halide with an alcohol in the presence of a base. The Robinson annulation reaction involves the reaction of a ketone or an aldehyde with an enamine in the presence of an acid. The Corey-Fuchs reaction involves the reaction of an alkyl halide with an aldehyde or an imine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,6-difluoro-2-methylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-5,6-dihydropyridine", "Hydrogen fluoride", "Sulfuric acid", "Sodium nitrite", "Copper(II) fluoride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Conversion of 2-methyl-5,6-dihydropyridine to 2-methyl-5,6-difluoropyridine", "a. To a solution of 2-methyl-5,6-dihydropyridine in acetic acid, add hydrogen fluoride and sulfuric acid.", "b. Heat the reaction mixture to reflux for several hours.", "c. Cool the reaction mixture and extract the product with ethyl acetate.", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "e. Concentrate the solution to obtain 2-methyl-5,6-difluoropyridine.", "Step 2: Conversion of 2-methyl-5,6-difluoropyridine to 3,6-difluoro-2-methylpyridine", "a. Dissolve 2-methyl-5,6-difluoropyridine in methanol.", "b. Add sodium borohydride to the solution and stir for several hours.", "c. Quench the reaction with acetic acid.", "d. Add sodium nitrite to the reaction mixture and stir for several hours.", "e. Add copper(II) fluoride to the reaction mixture and stir for several hours.", "f. Quench the reaction with sodium hydroxide.", "g. Extract the product with ethyl acetate.", "h. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "i. Concentrate the solution to obtain 3,6-difluoro-2-methylpyridine." ] }

CAS RN

1227598-05-1

Product Name

3,6-difluoro-2-methylpyridine

Molecular Formula

C6H5F2N

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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